molecular formula C19H15ClN4S B286786 6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B286786
M. Wt: 366.9 g/mol
InChI Key: YPIXENBGOJOVJJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of triazolo-thiadiazoles and is known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This compound has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities, making it a versatile compound for various types of research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dose of this compound for use in in vivo experiments.

Future Directions

There are several future directions for research on 6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to explore the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify potential molecular targets for its pharmacological effects. Finally, future research could focus on the development of derivatives of this compound with improved pharmacological properties and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities and has potential applications in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify potential molecular targets for its pharmacological effects.

Synthesis Methods

The synthesis of 6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzylamine to form the corresponding Schiff base. The Schiff base is then reacted with thiocarbohydrazide to form the triazolo-thiadiazole ring system. The final step involves the addition of vinyl magnesium bromide to the triazolo-thiadiazole ring system to form the desired compound.

Scientific Research Applications

6-[2-(4-Chlorophenyl)vinyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C19H15ClN4S

Molecular Weight

366.9 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15ClN4S/c1-13-4-2-3-5-15(13)12-17-21-22-19-24(17)23-18(25-19)11-8-14-6-9-16(20)10-7-14/h2-11H,12H2,1H3/b11-8+

InChI Key

YPIXENBGOJOVJJ-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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